molecular formula C7H7ClN2O3 B13919021 Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate

Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate

Cat. No.: B13919021
M. Wt: 202.59 g/mol
InChI Key: RICJGPQTNNQMMI-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate is a heterocyclic compound containing a pyrazine ring substituted with a chlorine atom, a methoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate typically involves the reaction of 3-chloro-5-methoxy-pyrazine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-6-chloro-5-(methylsulfinyl)pyrazine-2-carboxylate
  • 2-chloro-3-methylpyrazine
  • 2-methoxy-3-methylpyrazine

Uniqueness

Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methoxy group, and carboxylate ester makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

methyl 3-chloro-5-methoxypyrazine-2-carboxylate

InChI

InChI=1S/C7H7ClN2O3/c1-12-4-3-9-5(6(8)10-4)7(11)13-2/h3H,1-2H3

InChI Key

RICJGPQTNNQMMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C(=N1)Cl)C(=O)OC

Origin of Product

United States

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